molecular formula C13H21BrClNO3 B2601628 2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride CAS No. 1215330-48-5

2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride

Cat. No.: B2601628
CAS No.: 1215330-48-5
M. Wt: 354.67
InChI Key: LZQYEISRDJITMV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains functional groups such as bromophenoxy, hydroxypropyl, and amino butanol. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the bromine atom, a heavy halogen, could significantly influence the compound’s overall shape and properties .


Chemical Reactions Analysis

In general, compounds with these functional groups can undergo a variety of chemical reactions. For example, the bromophenoxy group might undergo nucleophilic aromatic substitution reactions, while the amino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase the compound’s density and boiling point, while the presence of the hydroxy and amino groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Characterization

  • A study focused on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, where a similar compound was synthesized and characterized by elemental analysis, IR, 1H NMR, and mass spectral analysis. This research is essential for developing new antimicrobial agents (K. DORASWAMY & P. Ramana, 2013).

  • Another significant contribution to the field is the synthesis and properties of protic hydroxylic ionic liquids with two types of basic centers in their composition, showcasing the versatility of similar compounds in creating ionic liquids with high conductivity and low glass transition temperatures (V. Shevchenko et al., 2017).

  • Research on the application of ionic liquid halide nucleophilicity for the cleavage of ethers offers a green protocol for regenerating phenols from ethers, highlighting the environmental benefits of using ionic liquids in synthetic chemistry (Shanthaveerappa K. Boovanahalli et al., 2004).

Advanced Materials and Applications

  • A study on the synthesis of new (arylcarbonyloxy)aminopropanol derivatives and the determination of their physico-chemical properties aimed at potential beta-blockers, further emphasizing the importance of understanding the chemical properties of these compounds for pharmaceutical applications (Jan Tengler et al., 2013).

  • The enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives , which are β-analogues of aromatic amino acids, showcases the potential of such compounds in synthesizing amino acid derivatives with specific chiral configurations, crucial for developing drugs with targeted actions (E. Arvanitis et al., 1998).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and the results of further testing. It could potentially be explored for use in fields like medicinal chemistry, materials science, or environmental science .

Properties

IUPAC Name

2-[[3-(4-bromophenoxy)-2-hydroxypropyl]amino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3.ClH/c1-2-11(8-16)15-7-12(17)9-18-13-5-3-10(14)4-6-13;/h3-6,11-12,15-17H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQYEISRDJITMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC(COC1=CC=C(C=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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